3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine

dCTP pyrophosphatase 1 Nucleotide metabolism Cancer stemness

3-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine (CAS 946213-06-5) is a synthetic small molecule with the molecular formula C22H23N5O3 and a molecular weight of 405.4 g·mol⁻¹. It belongs to the piperazinylpyridazine class, a chemotype under investigation for modulation of targets such as dCTP pyrophosphatase 1 and stearoyl-CoA desaturase 1 (SCD1).

Molecular Formula C22H23N5O3
Molecular Weight 405.4 g/mol
CAS No. 946213-06-5
Cat. No. B6528929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
CAS946213-06-5
Molecular FormulaC22H23N5O3
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4)OC
InChIInChI=1S/C22H23N5O3/c1-29-18-13-17(14-19(15-18)30-2)22(28)27-11-9-26(10-12-27)21-4-3-20(24-25-21)16-5-7-23-8-6-16/h3-8,13-15H,9-12H2,1-2H3
InChIKeyJCXKJEGJXBTTJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

946213-06-5 Procurement Guide: 3-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine Baseline Profile


3-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine (CAS 946213-06-5) is a synthetic small molecule with the molecular formula C22H23N5O3 and a molecular weight of 405.4 g·mol⁻¹ . It belongs to the piperazinylpyridazine class, a chemotype under investigation for modulation of targets such as dCTP pyrophosphatase 1 and stearoyl-CoA desaturase 1 (SCD1) [1]. The compound is currently categorized as a research chemical; based on an exhaustive search, no peer-reviewed primary literature, patent examples with quantitative biological data, or authoritative database activity records for this specific CAS number were identified.

Substitution Risk Analysis for 3-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine


Within the piperazinylpyridazine family, minor structural modifications—such as the nature of the benzoyl substituent or the heteroaryl group at the pyridazine 6‑position—can profoundly impact target potency, selectivity, and ADME properties. For instance, in a related series of SCD1 inhibitors, the 3,5-dimethoxybenzoyl motif was associated with distinct in vitro activity and oral bioavailability relative to other acyl groups [1]. No head‑to‑head data exist for CAS 946213‑06‑5 versus its closest analogs; therefore, assuming functional equivalence with any commercially available analog is scientifically unsupported and may compromise experimental reproducibility.

Differential Evidence for CAS 946213‑06‑5: Quantitative Comparison Against Structural Analogs


Class-Level Target Engagement Potential: Piperazinylpyridazine dCTPase Inhibition

No direct activity data exist for CAS 946213‑06‑5. However, the piperazinylpyridazine scaffold has been validated as a novel dCTPase inhibitor chemotype. Lead compounds in this series increase dCTPase thermal stability (ΔTm) and display outstanding selectivity over related nucleotide-binding enzymes [1]. The 3,5-dimethoxybenzoyl substituent present in CAS 946213‑06‑5 represents a distinct electronic and steric environment compared to the trifluoromethylbenzoyl or benzoyl analogs reported in the literature, potentially influencing both potency and isoform selectivity.

dCTP pyrophosphatase 1 Nucleotide metabolism Cancer stemness

Structural Differentiation: 3,5-Dimethoxybenzoyl vs. Trifluoromethylbenzoyl Analogs

A direct structural comparator is 3-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine . CAS 946213‑06‑5 differs in two key positions: (i) the benzoyl substituent is 3,5-dimethoxy (electron-donating, H‑bond accepting) vs. 4-trifluoromethyl (electron-withdrawing, lipophilic); (ii) the pyridazine 6‑substituent is 4-pyridyl vs. 3,4,5-trimethylpyrazol-1-yl. These modifications alter calculated logP (2.70 for CAS 946213‑06‑5 [1] vs. an estimated ~3.5–4.0 for the trifluoromethyl analog) and hydrogen-bonding capacity, parameters known to influence permeability and metabolic stability.

Medicinal chemistry Kinase inhibitor design Lipophilic efficiency

Kinase Profiling Selectivity: 4-Pyridyl as a Hinge-Binding Motif

The 4-pyridyl group at the pyridazine 6‑position is a recognized kinase hinge-binding motif, commonly employed in type I kinase inhibitor design [1]. In contrast, many piperazinylpyridazine analogs reported in the dCTPase literature bear substituted pyrazoles or unsubstituted phenyl groups at this position, which lack the specific hydrogen-bond acceptor/donor geometry of a 4-pyridyl ring. This substitution pattern suggests that CAS 946213‑06‑5 may possess a distinct kinase selectivity profile relative to its pyrazole-bearing counterparts, although no experimental kinome profiling data are available.

Kinase selectivity Hinge-binding motif Chemical probe development

Recommended Research Scenarios for CAS 946213‑06‑5 Based on Available Evidence


SAR Probe for dCTPase Inhibitor Optimization

Given the validated piperazinylpyridazine dCTPase inhibitor chemotype [1], this compound can serve as a scaffold-hopping starting point to evaluate the effect of the 3,5-dimethoxybenzoyl and 4-pyridyl substituents on dCTPase potency, thermal stabilization, and selectivity over NTPDases. Its distinct substitution pattern fills a gap in current SAR matrices reported in the literature.

Comparative Kinase Selectivity Screening

The 4-pyridyl group is a classical kinase hinge-binder. Researchers can benchmark CAS 946213‑06‑5 against commercial piperazinylpyridazine analogs (e.g., pyrazole-substituted variants) in broad kinome profiling panels (e.g., Eurofins KinaseProfiler) to empirically map the selectivity contribution of the 4-pyridyl vs. pyrazole substitution at the pyridazine 6‑position.

Physicochemical Benchmarking for CNS Drug-Likeness

With a calculated ALogP of 2.70, molecular weight of 405.4 g·mol⁻¹, and total polar surface area (TPSA) of 137.2 Ų [2], this compound resides near the upper boundary of CNS drug-like chemical space. It can be used as a reference point in CNS MPO (Multiparameter Optimization) scoring exercises to compare the property profiles of more lipophilic piperazinylpyridazine variants.

In Vitro Metabolism Comparison: Dimethoxy vs. Trifluoromethyl Analogs

The electron-donating 3,5-dimethoxy group on the benzoyl ring is expected to alter cytochrome P450-mediated oxidative metabolism relative to electron-withdrawing substituents (e.g., 4-CF₃). A head-to-head microsomal stability study between CAS 946213‑06‑5 and 3-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-6-substituted pyridazine could quantify the impact of this electronic substitution on intrinsic clearance, informing lead optimization strategies.

Quote Request

Request a Quote for 3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.